molecular formula C21H35ClN2O5 B11933853 Opiranserin hydrochloride CAS No. 1440796-75-7

Opiranserin hydrochloride

Cat. No.: B11933853
CAS No.: 1440796-75-7
M. Wt: 431.0 g/mol
InChI Key: GSCGQHXDHYVKOL-UHFFFAOYSA-N
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Description

Opiranserin hydrochloride is a selective and combined glycine transporter type 2 blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. It is under development for the intravenous treatment of postoperative pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Opiranserin hydrochloride involves multiple steps, starting with the formation of the core benzamide structure. The process includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-butoxy-3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 4-(dimethylamino)oxan-4-ylmethylamine to form the benzamide core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Opiranserin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Opiranserin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Opiranserin hydrochloride exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Opiranserin hydrochloride is unique due to its multi-target mechanism. Similar compounds include:

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for pain management.

    Gabapentin: A gamma-aminobutyric acid analog used for neuropathic pain.

    Pregabalin: Similar to gabapentin, used for neuropathic pain and fibromyalgia.

This compound stands out due to its combined action on glycine transporter type 2, purine P2X3 receptors, and serotonin 5-HT2A receptors, offering a novel approach to pain management .

Properties

CAS No.

1440796-75-7

Molecular Formula

C21H35ClN2O5

Molecular Weight

431.0 g/mol

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C21H34N2O5.ClH/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21;/h13-14H,6-12,15H2,1-5H3,(H,22,24);1H

InChI Key

GSCGQHXDHYVKOL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC.Cl

Origin of Product

United States

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